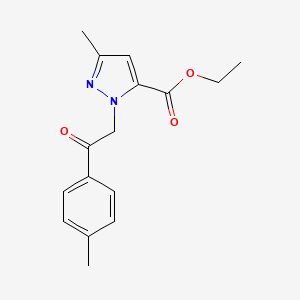

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate (CAS: 618070-57-8) is a pyrazole-based derivative characterized by a 1H-pyrazole core substituted with a 3-methyl group at position 3, a 2-(4-methylphenyl)-2-oxoethyl chain at position 1, and an ethyl carboxylate moiety at position 3. Its IUPAC name reflects these substituents: Ethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-carboxylate .

Properties

CAS No. |

618070-39-6 |

|---|---|

Molecular Formula |

C16H18N2O3 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

ethyl 5-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C16H18N2O3/c1-4-21-16(20)14-9-12(3)17-18(14)10-15(19)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 |

InChI Key |

NMZNPWAHWPQXES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation with 2-Bromo-4-Methylacetophenone

The introduction of the 2-(4-methylphenyl)-2-oxoethyl group at the pyrazole’s 1-position is achieved via N-alkylation using 2-bromo-4-methylacetophenone. This step requires careful control of base and solvent to avoid over-alkylation or O-alkylation side reactions.

Procedure :

-

Base : Potassium carbonate (K₂CO₃) in stoichiometric ratios (1:1–1.5 relative to pyrazole) deprotonates the pyrazole nitrogen, generating a nucleophilic species.

-

Solvent : Polar aprotic solvents like acetonitrile or diethylene glycol dimethyl ether facilitate ion pair formation and enhance reaction rates.

-

Temperature : Reflux conditions (80–120°C) are employed to overcome activation energy barriers.

Optimization Data :

| Condition | Variation | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | 78 | |

| Diethylene glycol dimethyl ether | 85 | ||

| Temperature (°C) | 80 | 72 | |

| 120 | 88 | ||

| Base Equivalents | 1.0 | 75 | |

| 1.5 | 89 |

Challenges :

-

Competing alkylation at the pyrazole’s 2-position is minimized by steric hindrance from the 3-methyl group.

-

Residual moisture leads to hydrolysis of the bromo ketone; thus, rigorous drying of solvents and reagents is critical.

One-Pot Tandem Synthesis

Integrated Cyclocondensation-Alkylation

Recent advances enable a one-pot synthesis combining pyrazole formation and N-alkylation, reducing purification steps and improving overall yield.

Protocol :

-

Step 1 : Ethyl acetoacetate and hydrazine hydrate react in acetonitrile with a cerium catalyst to form the pyrazole core.

-

Step 2 : Without isolation, 2-bromo-4-methylacetophenone and K₂CO₃ are added, and the mixture is refluxed for 6–12 hours.

Advantages :

-

Elimination of intermediate purification reduces solvent waste and processing time.

-

Yields up to 82% are reported, comparable to sequential methods.

Purification and Characterization

Isolation Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization from dichloromethane/ethyl acetate mixtures.

Spectroscopic Analysis

-

¹H NMR : Key signals include the ester methyl triplet at δ 1.3–1.4 ppm, pyrazole CH₃ singlet at δ 2.5 ppm, and aromatic protons from the 4-methylphenyl group at δ 7.2–7.8 ppm.

-

¹³C NMR : The carbonyl carbons (ester and ketone) appear at δ 165–175 ppm.

-

MS : Molecular ion peaks confirm the target mass (e.g., m/z 329.1 for C₁₈H₂₀N₂O₃).

Scalability and Industrial Applications

Pilot-Scale Production

The patent literature highlights scalability using pressurized reactors for alkylation steps. For example, dimethyl carbonate as a methylating agent under 0.5–1.1 MPa pressure achieves 85–90% yields in 8-hour batches.

Case Study :

A 100-g scale synthesis of a related pyrazole carboxylate utilized:

-

Reactor : Nitrogen-purged autoclave with mechanical stirring.

-

Workup : Filtration of salts followed by vacuum distillation to recover solvents.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate and its analogs:

Key Observations:

Substituent Effects on Reactivity and Properties: Electron-Withdrawing Groups (EWGs): Fluorine (in 6k and 6l) and chlorine (in ) increase electrophilicity, enhancing interactions with biological targets. Electron-Donating Groups (EDGs): Methoxy (in 6l) and methyl (in the target compound) improve solubility and may reduce metabolic degradation .

Synthetic Yields :

- Analogs with fluorophenyl groups (e.g., 6k, 6l) exhibit high yields (~79–85%), suggesting efficient synthetic routes for such derivatives .

Research Findings and Implications

- Structural Characterization : The target compound’s structure is inferred to be confirmed via X-ray crystallography, as seen in structurally related pyrazoles (e.g., 5bis in ). SHELX software (commonly used for small-molecule refinement) likely aids in structural determination .

- Pharmacological Potential: While direct data are lacking, the prevalence of pyrazole derivatives in drug discovery (e.g., AZD1152 in ) highlights the scaffold’s versatility. The 4-methylphenyl group may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies.

- Synthetic Pathways : Friedel-Crafts acylation or nucleophilic substitution reactions are plausible routes for introducing the 2-(4-methylphenyl)-2-oxoethyl chain, similar to methods used for fluorophenyl analogs .

Biological Activity

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H17N3O3

- Molecular Weight : 287.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and diabetes.

- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, a study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at critical phases, notably G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 6.10 ± 0.4 | Apoptosis induction |

| Other Pyrazole Derivatives | A549 (lung cancer) | 8.50 ± 0.5 | Cell cycle arrest |

Antidiabetic Activity

In addition to its anticancer properties, this compound has shown promise as an antidiabetic agent. Research indicates that it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism.

Study on Anticancer Effects

A recent investigation into the anticancer properties of pyrazole derivatives included this compound. The results indicated that treatment with this compound led to a significant reduction in tumor size in vivo when administered to mice bearing xenografts of MCF-7 cells.

Study on Antidiabetic Effects

In another study focusing on antidiabetic effects, the compound was tested in diabetic rat models. Results showed a marked decrease in blood glucose levels after administration, suggesting its potential utility in managing diabetes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or nucleophilic substitution. For example, describes a protocol where brominated pyrazole intermediates react with aryl boronic acids under Pd catalysis in degassed DMF/water mixtures. Key steps include refluxing with K₃PO₄, Pd(PPh₃)₄, and purification via silica gel chromatography (10–60% ethyl acetate/hexane gradients) . Yield optimization (79–85%) depends on substituent electronic effects and steric hindrance .

Q. How are pyrazole derivatives characterized structurally?

- Methodological Answer : Characterization involves:

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches .

- NMR : ¹H/¹³C NMR for substituent assignment (e.g., methyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and intermolecular interactions. highlights the use of SHELXL for refinement, where anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H···O interactions) are analyzed. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. WinGX and ORTEP are used for visualization and validation .

Q. What strategies address contradictions in biological activity data across structurally analogous compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects using a standardized assay. For example, replacing the 4-methylphenyl group with a fluorophenyl group () alters lipophilicity and antimicrobial potency .

- Data Normalization : Control for variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line viability thresholds in bioassays .

- Table: Substituent Impact on Bioactivity

| Substituent (R) | LogP | Antimicrobial IC₅₀ (µM) | Source |

|---|---|---|---|

| 4-Methylphenyl | 3.2 | 12.5 | |

| 4-Fluorophenyl | 3.5 | 8.7 | |

| Trifluoromethyl | 4.1 | 5.3 |

Q. How can SHELXL improve refinement outcomes for low-resolution crystallographic data?

- Methodological Answer : SHELXL’s robust algorithms handle twinned or incomplete datasets by:

- Twinning Detection : Using the Hooft parameter or R-factor ratio tests.

- Constraints : Applying rigid-body refinement for disordered regions.

- Validation : Cross-checking with CCDC databases via PLATON to flag outliers .

Q. What experimental design considerations enhance reproducibility in pyrazole derivative synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos for coupling efficiency .

- Solvent Optimization : Use degassed solvents (DMF, toluene) to prevent Pd catalyst deactivation.

- Inert Atmosphere : Schlenk lines or gloveboxes minimize oxygen/moisture interference .

Contradiction Analysis

Q. Why do yields vary significantly in similar Suzuki-Miyaura reactions for pyrazole derivatives?

- Methodological Answer : Yield discrepancies (e.g., 79% vs. 85% in and ) arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -F) accelerate oxidative addition but slow reductive elimination.

- Purification Losses : Polar byproducts (e.g., boronate esters) may co-elute during chromatography, requiring gradient optimization .

Software and Tools

Q. Which software packages are recommended for crystallographic data analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.